molecular formula C10H16O2 B132259 (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol CAS No. 1276016-63-7

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Cat. No.: B132259
CAS No.: 1276016-63-7
M. Wt: 168.23 g/mol
InChI Key: ZENWKJRXARYCGC-RGURZIINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the extraction of limonene from citrus peels followed by its purification. Another method includes the chemical synthesis from isoprene units through a series of reactions involving cyclization and hydroxylation .

Industrial Production Methods

Industrial production of this compound typically involves the steam distillation of citrus peels to extract limonene, followed by fractional distillation to purify the compound. This method is preferred due to its cost-effectiveness and the availability of citrus peels as a byproduct of the juice industry .

Chemical Reactions Analysis

Types of Reactions

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, it can interact with cell membranes, altering their fluidity and permeability, which contributes to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and industrial applications compared to its isomers and derivatives .

Properties

IUPAC Name

(4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENWKJRXARYCGC-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC(C=C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558137
Record name (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276016-63-7
Record name (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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